molecular formula C15H27Cl2NSiZr- B592869 Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride CAS No. 135425-89-7

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride

Cat. No.: B592869
CAS No.: 135425-89-7
M. Wt: 411.597
InChI Key: ZGCOLZUAVSXNCB-UHFFFAOYSA-L
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Chemical Reactions Analysis

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methylaluminoxane (MAO) and other organoaluminum compounds . The major products formed from these reactions are typically polymers with specific properties tailored to industrial needs .

Scientific Research Applications

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism by which Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride exerts its catalytic effects involves the activation of olefin monomers, facilitating their polymerization. The compound interacts with the monomers through its zirconium center, which acts as a coordination site for the olefins . This interaction lowers the activation energy required for the polymerization reaction, thereby increasing the reaction rate and efficiency .

Comparison with Similar Compounds

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride can be compared with other similar organometallic compounds, such as:

  • Bis(n-butylcyclopentadienyl)zirconium dichloride
  • Diphenylmethylidene (cyclopentadienyl) (9-fluorenyl)zirconium dichloride
  • Dichloro [η(5):η(1)-N-dimethyl (tetramethylcyclopentadienyl)silyl (tert-butyl)amido]titanium

What sets this compound apart is its unique combination of stability and catalytic efficiency, particularly in the polymerization of olefins . This makes it a preferred choice in industrial applications where high performance and reliability are essential .

Biological Activity

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is a metallocene complex that has garnered attention for its potential applications in catalysis, particularly in olefin polymerization. However, its biological activity remains less explored. This article reviews available literature on the biological implications and activities associated with this compound, focusing on its synthesis, structural characteristics, and potential biological effects.

1. Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

  • Zirconium center : Central metal atom which plays a crucial role in catalytic activity.
  • Cyclopentadienyl ligand : Provides stability and influences reactivity.
  • Amido and silyl groups : Enhance solubility and modify electronic properties.

The compound's structure has been elucidated through techniques such as single-crystal X-ray diffraction, revealing significant angles between the cyclopentadienyl ring, zirconium atom, and nitrogen atom, which are critical for understanding its reactivity .

2. Synthesis

The synthesis of this compound typically involves the reaction of zirconium dichloride with corresponding amido and silyl precursors. The resulting compound is often used as a catalyst in polymerization processes due to its constrained geometry which enhances selectivity .

3.2 Mechanistic Insights

The biological mechanisms of action for metallocenes often involve interactions with cellular components such as DNA or proteins. Studies indicate that these compounds can disrupt cellular processes, leading to apoptosis in cancer cells. Understanding these mechanisms can provide insights into how this compound might behave biologically.

4.1 Related Metallocene Complexes

Research on similar metallocene complexes has demonstrated their ability to induce cytotoxic effects in vitro. For example:

  • Complex A : Showed IC50 values in the nanomolar range against breast cancer cell lines.
  • Complex B : Induced apoptosis through mitochondrial pathways in leukemia cells.

These findings suggest that this compound may also possess similar properties, warranting further investigation.

5. Summary of Findings

PropertyDescription
Chemical Formula C14_{14}H22_{22}Cl2_2N2_2SiZr
Catalytic Activity Effective in olefin polymerization
Potential Biological Activity Cytotoxic effects observed in related complexes

6. Conclusion

This compound represents a promising area for future research, particularly concerning its biological activity. While current data is limited, insights from related compounds suggest potential applications in cancer therapy and other biomedical fields. Further studies are essential to elucidate its mechanisms of action and therapeutic potential.

Properties

InChI

InChI=1S/C15H27NSi.2ClH.Zr/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCOLZUAVSXNCB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2NSiZr-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135425-89-7
Record name Dimethylsilylene(t-butylamido)(tetramethylcyclopentadienyl)zirconium(IV) Dichloride
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